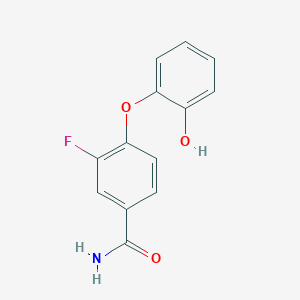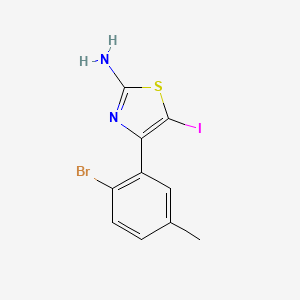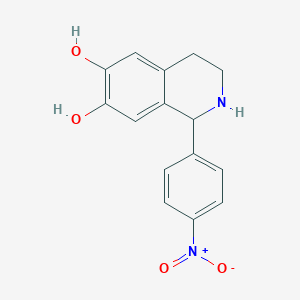
1-(4-Nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FY-21 is a selective inhibitor of lysine-specific histone demethylase 1 (LSD1), with an inhibitory concentration (IC50) of 340 nanomolar. This compound has shown significant potential in inhibiting the proliferation and colony formation of leukemia cells. It also decreases the messenger ribonucleic acid (mRNA) levels of transcription factors HOXA9 and MEIS1, making it a promising candidate for leukemia research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of FY-21 involves the preparation of tetrahydroisoquinoline derivatives. The key steps include:
Formation of the tetrahydroisoquinoline core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired inhibitory activity. This may involve reactions such as nitration, reduction, and esterification.
Industrial Production Methods: Industrial production of FY-21 would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst selection: Using more efficient catalysts to speed up the reaction.
Process optimization: Adjusting reaction conditions such as temperature, pressure, and solvent to improve efficiency.
Purification techniques: Employing advanced purification methods like chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: FY-21 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different substituents to the tetrahydroisoquinoline core, affecting its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions are typically derivatives of the tetrahydroisoquinoline core, with modifications to the functional groups that can enhance or reduce its inhibitory activity.
Applications De Recherche Scientifique
FY-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Helps in understanding the role of LSD1 in gene expression and cellular differentiation.
Medicine: Potential therapeutic agent for the treatment of leukemia and other cancers by inhibiting LSD1 activity.
Industry: Can be used in the development of new drugs targeting epigenetic modifications.
Mécanisme D'action
FY-21 exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. By inhibiting LSD1, FY-21 prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the downregulation of transcription factors HOXA9 and MEIS1, which are crucial for the proliferation and survival of leukemia cells. Additionally, FY-21 enhances the expression of p53, a tumor suppressor protein, further contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
- T-3775440 hydrochloride
- Daminozide
- ML324
- GSK-J1 lithium salt
- Kgp-IN-1
- Iadademstat dihydrochloride
- Bomedemstat ditosylate
- PFI-90
Comparison: FY-21 stands out due to its high selectivity and potency as an LSD1 inhibitor. While other compounds like T-3775440 hydrochloride and ML324 also inhibit LSD1, FY-21’s unique tetrahydroisoquinoline structure provides it with distinct pharmacokinetic and pharmacodynamic properties. Its ability to significantly induce leukemia cell differentiation and enhance p53 expression makes it particularly effective in leukemia research .
Propriétés
Formule moléculaire |
C15H14N2O4 |
|---|---|
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C15H14N2O4/c18-13-7-10-5-6-16-15(12(10)8-14(13)19)9-1-3-11(4-2-9)17(20)21/h1-4,7-8,15-16,18-19H,5-6H2 |
Clé InChI |
BVVKBFZPUJYGAY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14903704.png)
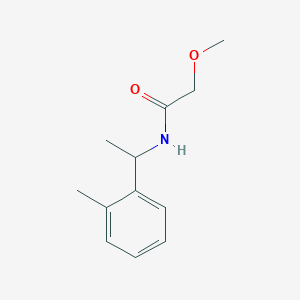
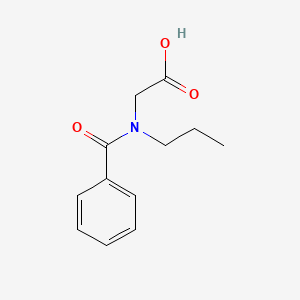
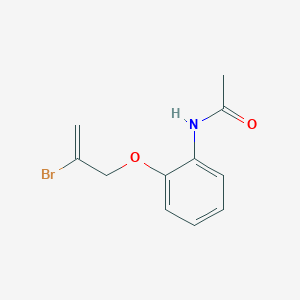
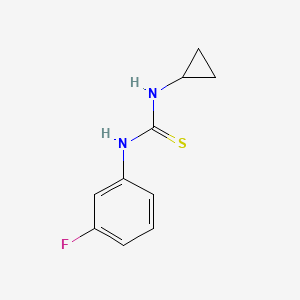
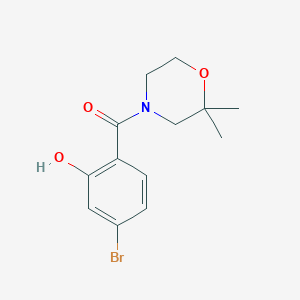
![4-[(E)-3-(3,4-dimethoxyphenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14903735.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B14903746.png)
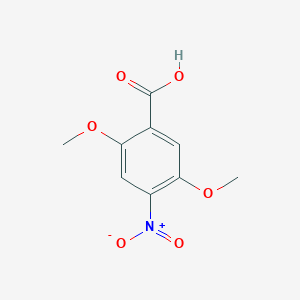
![(S)-2-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)-3-phenylpropanoic acid](/img/structure/B14903759.png)
![(R)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B14903767.png)
